molecular formula C18H17ClN4O2 B2917323 1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1060247-98-4

1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Cat. No. B2917323
CAS RN: 1060247-98-4
M. Wt: 356.81
InChI Key: NNHXEUIWXVXXCM-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a useful research compound. Its molecular formula is C18H17ClN4O2 and its molecular weight is 356.81. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dimerization and Molecular Interaction Studies

The study of ureidopyrimidinones, including compounds similar to the one , showcases their ability to undergo strong dimerization through quadruple hydrogen bonding. Such behavior is crucial for understanding molecular self-assembly processes and designing supramolecular structures (F. H. Beijer et al., 1998). The dimerization properties of these compounds in different solvents provide insights into molecular preorganization and the dynamics of hydrogen bond formation.

Synthesis and Characterization of Novel Compounds

Research on the synthesis of cyclic urea adducts and their interaction with various halides has expanded the understanding of molecular structures and bonding characteristics (C. Aitken & M. Onyszchuk, 1985). Similarly, the creation of new heterocyclic compounds containing a sulfonamido moiety, derived from urea, has shown potential antibacterial applications, emphasizing the versatility of urea derivatives in pharmaceutical chemistry (M. E. Azab et al., 2013).

Plant Biology and Herbicidal Activity

The development of substituted phenyltetrahydropyrimidinones as new preemergence herbicides provides an example of the agricultural applications of pyrimidinone derivatives. These compounds act by inhibiting carotenoid biosynthesis, showcasing the utility of such molecules in developing new agrochemicals (P. Babczinski et al., 1995).

Advancements in Anticancer Research

The synthesis and in vitro evaluation of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents illustrate the biomedical research applications of urea derivatives. These compounds, through their cytotoxicity against human adenocarcinoma cells, highlight the therapeutic potential of carefully designed chemical entities (R. Gaudreault et al., 1988).

Molecular Docking and Biological Activity

The exploration of urea, thiourea, sulfonamide, and carbamate derivatives for their biological activities, including antimicrobial and antioxidant properties, underscores the importance of such compounds in medicinal chemistry. Molecular docking studies further provide insights into the potential mechanisms of action, enabling the rational design of more effective molecules (M. Chandrasekhar et al., 2019).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-10-6-7-23-15(8-10)20-12(3)16(17(23)24)22-18(25)21-13-5-4-11(2)14(19)9-13/h4-9H,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHXEUIWXVXXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)NC3=CC(=C(C=C3)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

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